Enhanced Hydrogen-Bond Acceptor Capacity and Reduced Lipophilicity vs. Pyridine Analog
Replacement of the pyridine ring (comparator) with a pyrimidine ring (target) increases the number of hydrogen-bond acceptor sites from 2 to 4, reduces computed XLogP from 2.5 to 1.9, and raises topological polar surface area from 34.5 Ų to 47.4 Ų [1][2]. These physicochemical changes are consistent with improved aqueous solubility and altered membrane permeability, which are critical parameters in fragment-based and ligand-efficiency-driven drug discovery.
| Evidence Dimension | Physicochemical profile (HBA count, XLogP, TPSA) |
|---|---|
| Target Compound Data | HBA count: 4; XLogP3: 1.9; TPSA: 47.4 Ų |
| Comparator Or Baseline | (3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (CAS 330443-74-8): HBA count: 2; XLogP: 2.5; TPSA: 34.5 Ų |
| Quantified Difference | Δ HBA: +2; Δ XLogP: –0.6; Δ TPSA: +12.9 Ų |
| Conditions | Computed properties from PubChem (XLogP3-AA algorithm, Cactvs TPSA) |
Why This Matters
The additional hydrogen-bond acceptor and lower lipophilicity of the target compound may directly influence kinase ATP-binding pocket interactions and compound developability, making it a preferred starting point when low logP and high polarity are design criteria.
- [1] PubChem CID 155290652, computed properties: XLogP3-AA 1.9, HBA 4, TPSA 47.4 Ų. NCBI. Accessed 2026-04-30. View Source
- [2] PubChem CID 11137705 (pyridine analog) and associated computed properties: XLogP 2.5, HBA 2, TPSA 34.5 Ų. NCBI. Accessed 2026-04-30. View Source
